molecular formula C14H16N2O4S2 B5235835 2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide

2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide

Cat. No.: B5235835
M. Wt: 340.4 g/mol
InChI Key: IBXSADLBJZOPGC-UHFFFAOYSA-N
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Description

2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group, a methyl group, and a thiophen-2-ylmethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiophene rings.

Scientific Research Applications

2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide is unique due to the presence of the thiophen-2-ylmethylsulfamoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-15-14(17)12-8-11(5-6-13(12)20-2)22(18,19)16-9-10-4-3-7-21-10/h3-8,16H,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXSADLBJZOPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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